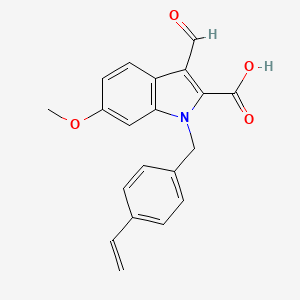

3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid

Description

Molecular Formula and Weight Analysis

The molecular composition of 3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid has been established through comprehensive analytical studies. The compound exhibits the molecular formula C20H17NO4, indicating a carbon framework of twenty atoms with seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This molecular composition reflects the complex structure incorporating the indole ring system with its attached functional groups including the formyl substituent, methoxy group, carboxylic acid functionality, and the vinylbenzyl moiety.

Molecular weight determinations have been conducted using multiple analytical approaches, with reported values showing some variation in precision. The most commonly cited molecular weight is 335.4 g/mol as determined by computational chemistry methods. Alternative sources report slightly different values including 335.36 g/mol and 327.36 g/mol, with these discrepancies likely attributable to different calculation methodologies or rounding conventions employed in various databases. The molecular weight analysis confirms the substantial size of this compound relative to simpler indole derivatives, with the vinylbenzyl substituent contributing significantly to the overall molecular mass.

The elemental composition analysis reveals that carbon comprises the largest percentage of the molecular weight, consistent with the aromatic nature of the compound. The presence of four oxygen atoms distributed among the formyl, methoxy, and carboxylic acid groups contributes approximately 19% of the total molecular weight. The single nitrogen atom, integral to the indole heterocycle, represents a smaller but chemically significant portion of the molecular composition. This molecular formula and weight data provide fundamental parameters for subsequent analytical characterization and synthetic planning.

Properties

IUPAC Name |

1-[(4-ethenylphenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-3-13-4-6-14(7-5-13)11-21-18-10-15(25-2)8-9-16(18)17(12-22)19(21)20(23)24/h3-10,12H,1,11H2,2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWMSRQNFCTDIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)C=C)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid (C20H17NO4, CID 50742426) is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article delves into its biological activity, supported by relevant studies and findings.

Chemical Structure and Properties

The compound features a complex indole structure, which is known for its diverse biological properties. The presence of the formyl group, methoxy group, and vinylbenzyl moiety contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Studies have indicated that indole derivatives exhibit promising anticancer activities. For instance, research on related compounds showed moderate activity against lung cancer cell lines, with indole-3-carboxylic acid derivatives demonstrating inhibition percentages of approximately 25% against A549 cells . Given the structural parallels, it is plausible that this compound may also exhibit similar anticancer properties.

Study 1: HIV Integrase Inhibition

A recent study focused on indole derivatives as HIV integrase inhibitors reported that specific modifications could lead to substantial increases in activity. The introduction of long branches at the C3 position of the indole core significantly improved interactions with the integrase active site . This suggests that structural modifications similar to those found in this compound could enhance its biological efficacy.

| Compound | IC50 (μM) | Modification |

|---|---|---|

| Parent Compound | - | - |

| Derivative 20a | 0.13 | Long branch at C3 |

Study 2: Anticancer Activity in Lung Cancer Cells

In a study evaluating various indole compounds for their anticancer properties, it was found that certain derivatives could inhibit lung cancer cell proliferation effectively. The study reported that compounds derived from indoles exhibited varying degrees of cytotoxicity against A549 cell lines .

| Compound | Inhibition Percentage | Cell Line |

|---|---|---|

| Indole-3-carboxylic acid | 25.81% | A549 |

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its structural resemblance to biologically active molecules. Its applications include:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar indole structures have been reported to inhibit cell proliferation in human colon cancer models .

- Neuroprotective Properties : Research suggests that indole derivatives can modulate pathways involved in neurodegenerative diseases. The specific compound's ability to inhibit beta-secretase activity may position it as a candidate for Alzheimer's disease treatment .

Organic Synthesis

3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized in multi-step synthetic routes to create more complex indole derivatives. Its electrophilic nature allows for various nucleophilic substitutions and coupling reactions, expanding its utility in synthesizing novel compounds with potential pharmacological properties .

Material Science

The unique properties of this compound also make it suitable for applications in material science:

- Polymer Chemistry : The vinylbenzyl group allows for polymerization reactions, making it a candidate for developing functionalized polymers. These materials can have applications in drug delivery systems or as scaffolds in tissue engineering.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

Structural Conformation

- Dihedral Angles : In indole derivatives, bulky N1-substituents (e.g., benzyl, vinylbenzyl) increase the dihedral angle between the indole ring and attached aryl groups. For example:

- Hydrogen Bonding : The carboxylic acid group facilitates intermolecular H-bonding, critical for crystal packing (e.g., dimer formation in ).

Preparation Methods

Formylation at C-3 Position

The Vilsmeier-Haack reaction is a common method for formylation at the C-3 position of indoles. This involves treating the indole derivative with POCl3 and DMF under controlled temperatures (room temperature to 50 °C), yielding 3-formylindole derivatives with high efficiency (up to 95%).

Alternative approaches include lithiation of the indole ring at C-3 using n-butyllithium followed by electrophilic quenching with suitable formylating agents or aldehyde precursors, achieving moderate yields.

Methoxylation at C-6 Position

Methoxy substitution at C-6 can be introduced by starting from 6-bromoindole-2-carboxylic acid derivatives, followed by nucleophilic aromatic substitution or palladium-catalyzed coupling reactions to install the methoxy group.

The methoxy group is often introduced early in the synthesis to direct subsequent functionalizations.

Introduction of the 4-Vinylbenzyl Group at N-1

The N-1 position benzylation is typically performed by reacting the indole nitrogen with 4-vinylbenzyl halides (e.g., 4-vinylbenzyl chloride or bromide) under basic conditions such as potassium carbonate in polar aprotic solvents like DMF at room temperature for 3–5 hours, giving yields between 79–86%.

This step requires careful control to avoid polymerization of the vinyl group and to maintain selectivity for N-alkylation over C-alkylation.

Carboxylic Acid Functionality at C-2

The carboxylic acid at C-2 can be introduced or preserved through esterification and subsequent hydrolysis steps.

Starting from 6-bromoindole-2-carboxylic acid, esterification with ethanol and sulfuric acid (H2SO4, EtOH, 80 °C, 2 h) yields the corresponding ethyl ester (65–82% yield).

After functionalization, the ester is hydrolyzed back to the acid using sodium hydroxide in methanol/water mixtures at 80 °C for 1–3 hours, with yields of 35–50%.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification of carboxylic acid | H2SO4, EtOH, 80 °C, 2 h | 65–82 | Converts acid to ethyl ester |

| 2 | Formylation at C-3 | POCl3, DMF, rt to 50 °C, 4 h | Up to 95 | Vilsmeier-Haack reaction |

| 3 | N-1 Benzylation | 4-vinylbenzyl chloride, K2CO3, DMF, rt, 3–5 h | 79–86 | Alkylation at nitrogen |

| 4 | Hydrolysis of ester | NaOH, MeOH/H2O, 80 °C, 1–3 h | 35–50 | Regenerates carboxylic acid |

Advanced Functionalization and Purification

Bromination at C-6 using N-bromosuccinimide (NBS) in DMF at room temperature for 4 hours (yield ~85%) can be employed if further substitution is needed.

Reduction of nitro groups to amines (if present) using SnCl2·2H2O in ethyl acetate at 80 °C for 3 hours is a common step to facilitate amide bond formation.

Purification of intermediates and final compounds is generally performed by column chromatography on silica gel using solvent mixtures such as hexane/ethyl acetate.

Research Findings on Yield Optimization and Reaction Conditions

The use of palladium-catalyzed Buchwald–Hartwig amination reactions allows for the introduction of various amines at C-6 with moderate to good yields (63–82%), expanding the diversity of derivatives.

Hydrolysis steps often give moderate yields (35–50%), indicating the need for optimization in base concentration, temperature, and reaction time to minimize side reactions.

Careful control of temperature and reaction times in formylation and benzylation steps is critical to avoid decomposition or side reactions such as polymerization of vinyl groups.

Summary Table of Key Reaction Conditions and Yields

| Functionalization | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|

| Esterification | H2SO4, EtOH, 80 °C, 2 h | 65–82 | Converts acid to ester |

| Formylation (C-3) | POCl3, DMF, rt-50 °C, 4 h | Up to 95 | Vilsmeier-Haack formylation |

| N-1 Benzylation | 4-vinylbenzyl halide, K2CO3, DMF, rt, 3–5 h | 79–86 | Selective N-alkylation |

| Hydrolysis | NaOH, MeOH/H2O, 80 °C, 1–3 h | 35–50 | Ester to acid conversion |

| Bromination (optional) | NBS, DMF, rt, 4 h | ~85 | For further substitution at C-6 |

| Nitro Reduction (optional) | SnCl2·2H2O, EtOAc, 80 °C, 3 h | ~48 | Converts nitro to amino for amide formation |

Q & A

Q. How to reconcile discrepancies in reported biological activities of structurally similar indole derivatives?

- Root Causes : Variability in assay conditions (e.g., serum concentration, incubation time) or impurity profiles (e.g., residual acetic acid from synthesis).

- Resolution : Standardize protocols (e.g., CLIA-compliant assays) and validate compounds via orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.